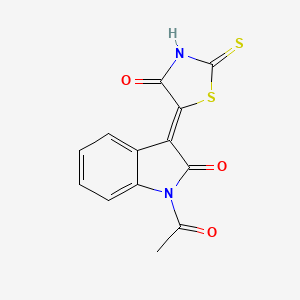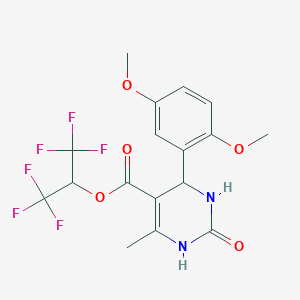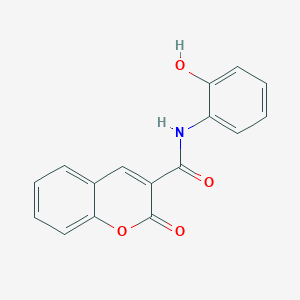![molecular formula C16H13BrN4O2 B11707330 N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3Z)-5-bromo-1,7-diméthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]pyridine-3-carbohydrazide est un composé organique complexe appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles
Méthodes De Préparation
La synthèse de la N'-[(3Z)-5-bromo-1,7-diméthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]pyridine-3-carbohydrazide implique généralement plusieurs étapes, en partant de matières premières facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
N'-[(3Z)-5-bromo-1,7-diméthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]pyridine-3-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.
Applications de recherche scientifique
N'-[(3Z)-5-bromo-1,7-diméthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]pyridine-3-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antivirales, anticancéreuses et antimicrobiennes.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(3Z)-5-bromo-1,7-diméthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]pyridine-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé se lie à certains récepteurs ou enzymes, modulant leur activité et conduisant aux effets biologiques souhaités. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense qu'elles sont liées à sa structure de base indolique .
Applications De Recherche Scientifique
N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N'-[(3Z)-5-bromo-1,7-diméthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]pyridine-3-carbohydrazide peut être comparée à d'autres composés similaires, tels que :
- N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-3-{4-[(4-méthylbenzyl)oxy]phényl}-1H-pyrazole-5-carbohydrazide
- N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-3-(2-chlorophényl)-1H-pyrazole-5-carbohydrazide
- N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-3-(4-chlorophényl)-1H-pyrazole-5-carbohydrazide Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs substituants, ce qui entraîne des variations de leurs propriétés chimiques et biologiques .
Propriétés
Formule moléculaire |
C16H13BrN4O2 |
|---|---|
Poids moléculaire |
373.20 g/mol |
Nom IUPAC |
N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c1-9-6-11(17)7-12-13(16(23)21(2)14(9)12)19-20-15(22)10-4-3-5-18-8-10/h3-8,23H,1-2H3 |
Clé InChI |
ZNTIXFBYDKTLTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N(C(=C2N=NC(=O)C3=CN=CC=C3)O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)


![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
